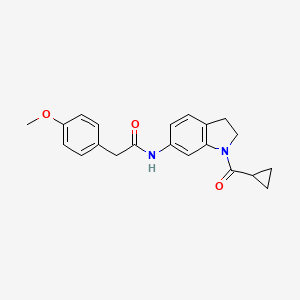

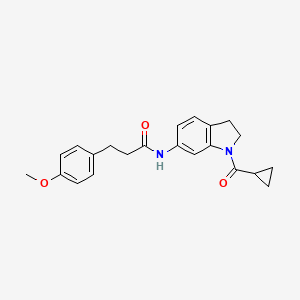

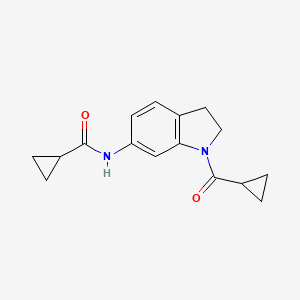

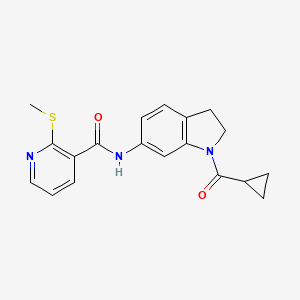

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of 1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-amine . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds, such as 1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-amine, are synthesized from related compounds through various chemical reactions .Aplicaciones Científicas De Investigación

Enzyme Inhibition

The presence of the carboxamide moiety at positions 2 and 3 in indole derivatives gives rise to unique inhibitory properties. These compounds form hydrogen bonds with various enzymes and proteins, often leading to inhibition of their activity . Researchers have investigated the type and mode of interaction of N-(1-(cyclopropanecarbonyl)indolin-6-yl)thiophene-2-carboxamide against enzymes such as HLGP, HIV-1, and renin. Understanding its inhibitory potential can guide drug discovery efforts.

Medicinal Chemistry

Indole compounds, including our target molecule, play crucial roles in medicinal chemistry. The indole scaffold appears in amino acids (such as tryptophan), neurotransmitters (like serotonin), and plant-based alkaloids. These diverse properties make indoles attractive candidates for drug development . Investigating the pharmacological activity of N-(1-(cyclopropanecarbonyl)indolin-6-yl)thiophene-2-carboxamide could reveal novel therapeutic applications.

Synthetic Strategies

Researchers have explored synthetic strategies for indole 2 and 3-carboxamide derivatives. These strategies allow modifications at seven different positions on the indole molecule. Notably, positions 1, 2, and 3 are particularly important and serve as reactive sites for indole derivatives. By understanding the synthetic pathways, scientists can tailor the compound for specific applications .

Oxadiazole, Triazole, and Thiazolidinone Derivatives

Thiophene-2-carbohydrazide, a precursor to our compound, has been used to synthesize thiophene-containing oxadiazole, triazole, and thiazolidinone derivatives. These derivatives exhibit diverse chemical properties and may find applications in various fields .

P2Y12 Antagonism

A specific derivative of N-(1-(cyclopropanecarbonyl)indolin-6-yl)thiophene-2-carboxamide has been investigated as a P2Y12 antagonist. This receptor plays a role in platelet aggregation, making it relevant for antiplatelet therapy .

Propiedades

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c20-16(15-2-1-9-22-15)18-13-6-5-11-7-8-19(14(11)10-13)17(21)12-3-4-12/h1-2,5-6,9-10,12H,3-4,7-8H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWKEAGOGNRKOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2,4-dimethoxybenzamide](/img/structure/B6536193.png)